Cas no 2044283-93-2 (2,2′-(Ethylenedioxy)diethylammonium diiodide)

2,2′-(Ethylenedioxy)diethylammonium diiodide 化学的及び物理的性質
名前と識別子
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- 2,2′-(Ethylenedioxy)diethylammonium diiodide
- 2,2'-(Ethane-1,2-diylbis(oxy))diethanamine hydroiodide
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- インチ: 1S/C6H16N2O2.2HI/c7-1-3-9-5-6-10-4-2-8;;/h1-8H2;2*1H
- InChIKey: DVUQMBRIXUBEFR-UHFFFAOYSA-N
- ほほえんだ: C(OCCN)COCCN.I.I
2,2′-(Ethylenedioxy)diethylammonium diiodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LQTB-3g |
2,2′-(Ethylenedioxy)diethylammonium diiodide |
2044283-93-2 | 99.5% ( 4 Times Purification ) | 3g |
$445.00 | 2023-12-19 | |
Aaron | AR01LR1N-3g |
2,2′-(Ethylenedioxy)diethylammonium diiodide |
2044283-93-2 | 99% | 3g |
$472.00 | 2025-02-13 |
2,2′-(Ethylenedioxy)diethylammonium diiodide 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2,2′-(Ethylenedioxy)diethylammonium diiodideに関する追加情報
Research Brief on 2,2′-(Ethylenedioxy)diethylammonium diiodide (CAS: 2044283-93-2) in Chemical Biology and Pharmaceutical Applications
2,2′-(Ethylenedioxy)diethylammonium diiodide (CAS: 2044283-93-2) is a specialized chemical compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This ammonium salt derivative, characterized by its ethylene glycol linker and diiodide counterions, exhibits distinct physicochemical properties that make it suitable for various biomedical applications, including drug delivery systems, antimicrobial agents, and as a building block for more complex molecular architectures.
Recent studies have focused on the compound's role in enhancing drug solubility and bioavailability. The ethylene glycol moiety provides hydrophilicity, while the ammonium groups offer sites for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a counterion in improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), particularly in oncology drug formulations. The research showed a 3.2-fold increase in solubility for several tyrosine kinase inhibitors when complexed with 2,2′-(ethylenedioxy)diethylammonium diiodide compared to traditional salt forms.
In antimicrobial applications, preliminary research indicates promising activity against Gram-positive bacteria. The diiodide component appears to contribute to this effect through oxidative mechanisms. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported minimum inhibitory concentrations (MICs) of 8-16 μg/mL against Staphylococcus aureus strains, including some methicillin-resistant variants. However, researchers caution that further toxicological studies are needed before clinical applications can be considered.
The compound's potential in nanotechnology applications has also emerged as an active area of investigation. Its molecular structure allows for self-assembly into nanostructures under specific conditions, as demonstrated in a recent ACS Nano publication. These nanostructures showed promise as carriers for siRNA delivery, with in vitro studies demonstrating 75% knockdown efficiency of target genes in hepatocyte cell lines at optimal concentrations.
Current challenges in the utilization of 2,2′-(ethylenedioxy)diethylammonium diiodide include stability issues in aqueous solutions and potential cytotoxicity at higher concentrations. Ongoing research is exploring structural modifications to address these limitations while maintaining the compound's beneficial properties. The development of more stable prodrug forms and targeted delivery systems appears particularly promising based on recent preclinical data.
Future research directions likely to gain traction include investigations into the compound's potential in combination therapies, its role in overcoming multidrug resistance mechanisms, and applications in diagnostic imaging. The unique combination of properties offered by 2,2′-(ethylenedioxy)diethylammonium diiodide continues to make it a compound of significant interest in pharmaceutical development and chemical biology research.
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